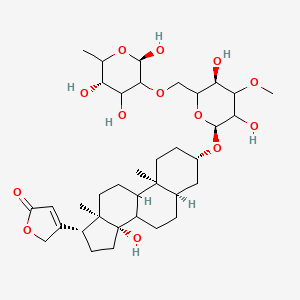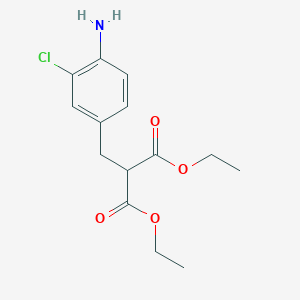
Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is a fluorinated quinoline derivative characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring, and two carboxylate ester groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller synthesis.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate ester groups are introduced through esterification reactions using diethyl carbonate or ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.
Substitution: NaN₃, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Diethyl 5,8-difluoroquinoline-2,3-dihydroxylate.
Substitution: Diethyl 5,8-difluoroquinoline-2,3-diazide or iodide derivatives.
Scientific Research Applications
Chemistry: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure can enhance the bioactivity and metabolic stability of pharmaceuticals.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including fluorinated polymers and coatings with improved properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes.
Anticancer Activity: Inhibition of enzymes or pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Diethyl 5-fluoroquinoline-2,3-dicarboxylate: Similar structure but with only one fluorine atom.
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
Diethyl quinoline-2,3-dicarboxylate: No fluorine atoms.
Uniqueness: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or monofluorinated counterparts.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H13F2NO4 |
|---|---|
Molecular Weight |
309.26 g/mol |
IUPAC Name |
diethyl 5,8-difluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
HEGSENVRSUOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


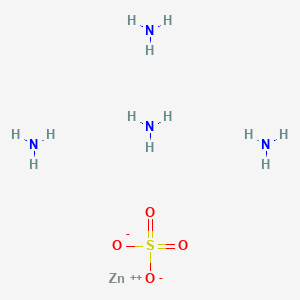
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
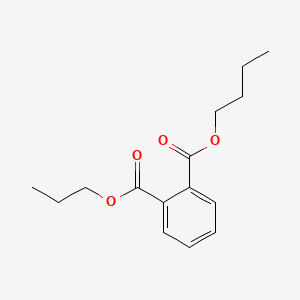

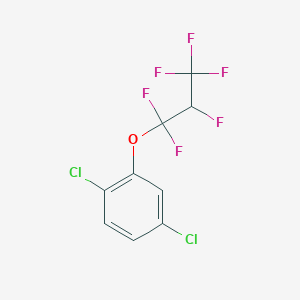
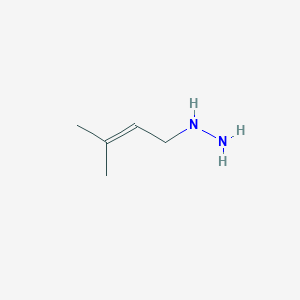
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)
![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
